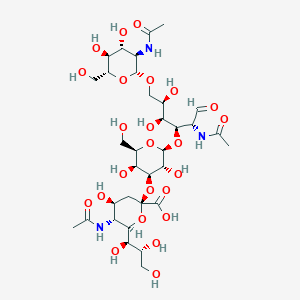

N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose, commonly known as the sialyl Lewis X antigen (sLeX), is a carbohydrate structure found on the surface of cells. It is involved in various biological processes such as cell adhesion, migration, and signaling. The sLeX antigen has been extensively studied due to its relevance in cancer, inflammation, and other diseases.

Mecanismo De Acción

The mechanism of action of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is primarily through its interaction with selectins, a family of cell adhesion molecules. Selectins are expressed on the surface of endothelial cells and leukocytes and mediate their interaction during inflammation and immune response. The N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose antigen binds to the selectin receptors, initiating a cascade of signaling events that lead to leukocyte activation and adhesion to endothelial cells. This process is essential for leukocyte recruitment to sites of inflammation and immune response.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose are diverse and depend on the context of its expression. In cancer, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose promotes tumor progression and metastasis by enhancing tumor cell adhesion and migration. In inflammation, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose facilitates leukocyte recruitment to inflamed tissues and promotes the resolution of inflammation. In immunology, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is a marker of regulatory T cells, which play a crucial role in maintaining immune homeostasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose in lab experiments include its well-established role in various biological processes, its availability as a synthetic compound, and its ability to interact with selectin receptors. However, the limitations of using N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose in lab experiments include its complex synthesis method, its sensitivity to enzymatic degradation, and its potential for non-specific binding.

Direcciones Futuras

The future directions for N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose research include the development of new synthesis methods that are more efficient and cost-effective, the identification of novel biological functions and interactions, and the exploration of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose as a therapeutic target for cancer, inflammation, and immunological disorders. Additionally, the use of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose as a diagnostic marker for cancer and other diseases is an area of active research. Overall, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose remains a fascinating and important area of research with significant implications for human health and disease.

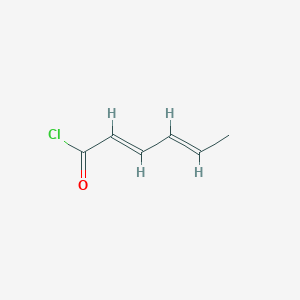

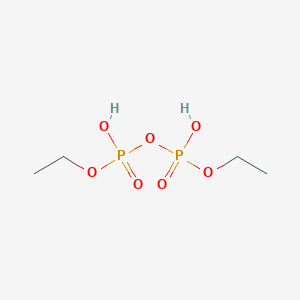

Métodos De Síntesis

The synthesis of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose involves multiple steps and requires the use of various enzymes and chemical compounds. The process starts with the synthesis of the core structure, N-acetylglucosamine (GlcNAc), and galactose (Gal), which are linked together by a β1-4 bond. This structure is then elongated by the addition of fucose (Fuc) and sialic acid (Neu5Ac) to form the N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose antigen. The enzymatic transfer of Fuc and Neu5Ac is catalyzed by fucosyltransferases and sialyltransferases, respectively. The final product, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose, is a tetrasaccharide with the chemical formula Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc.

Aplicaciones Científicas De Investigación

The N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose antigen has been extensively studied in various fields of research, including cancer, inflammation, and immunology. In cancer, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose has been shown to play a crucial role in tumor progression and metastasis. It promotes tumor cell adhesion to endothelial cells and facilitates the extravasation of cancer cells into surrounding tissues. In inflammation, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is involved in leukocyte trafficking and recruitment to sites of inflammation. It mediates the adhesion of leukocytes to endothelial cells and facilitates their migration into inflamed tissues. In immunology, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is a marker of regulatory T cells, which play a crucial role in maintaining immune homeostasis.

Propiedades

Número CAS |

122137-12-6 |

|---|---|

Nombre del producto |

N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose |

Fórmula molecular |

C33H55N3O24 |

Peso molecular |

877.8 g/mol |

Nombre IUPAC |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-1-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C33H55N3O24/c1-10(41)34-13(5-37)27(22(48)16(46)9-55-30-20(36-12(3)43)25(51)23(49)17(7-39)56-30)58-31-26(52)29(24(50)18(8-40)57-31)60-33(32(53)54)4-14(44)19(35-11(2)42)28(59-33)21(47)15(45)6-38/h5,13-31,38-40,44-52H,4,6-9H2,1-3H3,(H,34,41)(H,35,42)(H,36,43)(H,53,54)/t13-,14-,15+,16+,17+,18+,19+,20+,21+,22-,23+,24-,25+,26+,27+,28+,29-,30+,31-,33-/m0/s1 |

Clave InChI |

WRCLLMLSHVQVSB-MFWAWNLTSA-N |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@H](C=O)NC(=O)C)[C@H]([C@@H](CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)CO)O)O |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(C=O)NC(=O)C)C(C(COC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)CO)O)O |

SMILES canónico |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(C=O)NC(=O)C)C(C(COC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)CO)O)O |

Otros números CAS |

122137-12-6 |

Sinónimos |

N-acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose NeuAc(alpha2-3)Gal(beta1-3)GlcNAc(beta1-6)GalNAc NGGG-N-Ac |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.